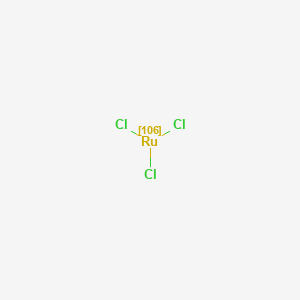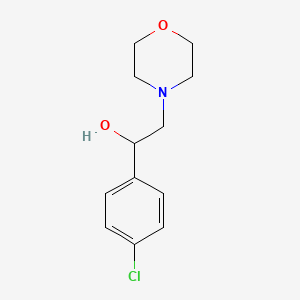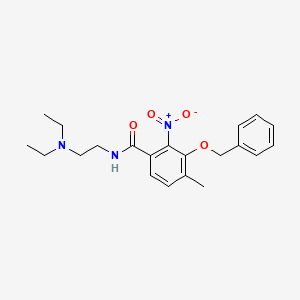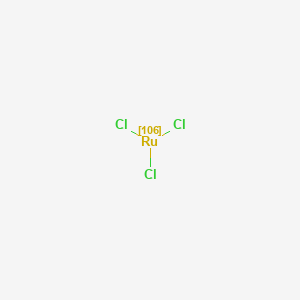
(106Ru)Ruthenium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium (106-Ru) chloride is a compound of the transition metal ruthenium, which belongs to the platinum group of elements. Ruthenium is known for its various oxidation states and ability to form numerous coordination complexes. The isotope 106-Ru is a radioactive form of ruthenium with a half-life of approximately 373.59 days . Ruthenium (106-Ru) chloride is utilized in various scientific and industrial applications due to its unique chemical properties and radioactive nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium (106-Ru) chloride can be synthesized through several methods. One common approach involves the oxidation of ruthenium metal to form ruthenium tetroxide (RuO₄), which is then reduced to ruthenium chloride. This process typically involves the use of oxidizing agents such as sodium metaperiodate (NaIO₄) and subsequent reduction with hydrochloric acid (HCl) .
Industrial Production Methods: In industrial settings, ruthenium (106-Ru) chloride is often produced by recovering ruthenium from spent nuclear fuel. The PUREX process, which is used for the reprocessing of spent nuclear fuels, involves the separation of uranium and plutonium, leaving behind fission products like ruthenium. Ruthenium is then extracted and converted into ruthenium chloride through a series of chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium (106-Ru) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can react with oxygen to form ruthenium dioxide (RuO₂) and with chlorine to form ruthenium trichloride (RuCl₃) .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at elevated temperatures to form RuO₂.
Reduction: Ruthenium tetroxide can be reduced to ruthenium chloride using hydrochloric acid.
Substitution: Ruthenium chloride can undergo substitution reactions with ligands such as ammonia (NH₃) to form coordination complexes.
Major Products:
- Ruthenium dioxide (RuO₂)
- Ruthenium trichloride (RuCl₃)
- Various coordination complexes with ligands like NH₃ and bipyridine
Applications De Recherche Scientifique
Ruthenium (106-Ru) chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions .
- Biology: Ruthenium complexes are studied for their potential anticancer properties. They can interact with DNA and proteins, making them useful
Propriétés
Numéro CAS |
63767-78-2 |
|---|---|
Formule moléculaire |
Cl3Ru |
Poids moléculaire |
212.26 g/mol |
Nom IUPAC |
trichloro(106Ru)ruthenium-106 |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |
Clé InChI |
YBCAZPLXEGKKFM-JIYWDPRMSA-K |
SMILES isomérique |
Cl[106Ru](Cl)Cl |
SMILES canonique |
Cl[Ru](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
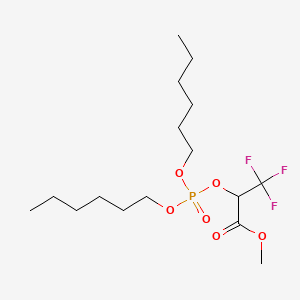
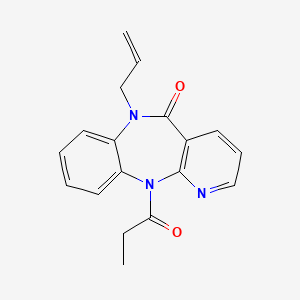
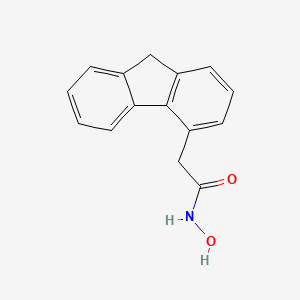
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

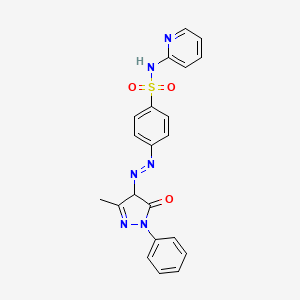
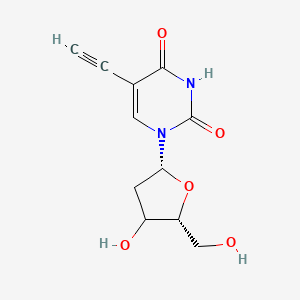
![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
